Pyrimidine, 4,6-dimethoxy-2-phenyl-
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Overview
Description
Pyrimidine, 4,6-dimethoxy-2-phenyl- is a heterocyclic aromatic organic compound Pyrimidines are a class of nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids such as DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethoxy-2-phenylpyrimidine typically involves the reaction of 2-amino-4,6-dimethoxypyrimidine with phenyl isocyanate. The reaction is carried out in an organic solvent such as tetrahydrofuran or ethyl acetate, in the presence of a base like N,N-dimethylaniline . The reaction mixture is stirred at room temperature, and the product is isolated by distillation or crystallization.
Industrial Production Methods
Industrial production of 4,6-dimethoxy-2-phenylpyrimidine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
4,6-dimethoxy-2-phenylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups at positions 4 and 6 can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxylation reactions.
Major Products
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of 4,6-dimethoxy-2-phenylpyrimidine derivatives with reduced functional groups.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
4,6-dimethoxy-2-phenylpyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,6-dimethoxy-2-phenylpyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects. The compound may also interact with nucleic acids, affecting gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethoxy-2-pyrimidinylcarbamate: Similar in structure but with a carbamate group instead of a phenyl group.
Pyrimidopyrimidines: Bicyclic compounds with fused pyrimidine rings.
Uniqueness
4,6-dimethoxy-2-phenylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy groups and phenyl ring contribute to its stability and reactivity, making it a valuable compound for various applications .
Biological Activity
Pyrimidine derivatives, particularly 4,6-dimethoxy-2-phenylpyrimidine, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This compound exhibits potential as an anti-inflammatory, antimicrobial, and anticancer agent. Below is a detailed exploration of its biological activity, including mechanisms of action, case studies, and relevant data.
The biological activity of 4,6-dimethoxy-2-phenylpyrimidine can be attributed to its interaction with various molecular targets:
- Anti-inflammatory Activity : The compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. This inhibition leads to reduced production of pro-inflammatory prostaglandins.
- Antimicrobial Properties : Studies indicate that pyrimidine derivatives possess antimicrobial activities against various pathogens. The mechanism often involves disruption of bacterial cell walls or interference with nucleic acid synthesis .
- Anticancer Effects : Research has demonstrated that this compound can induce apoptosis in cancer cells by affecting cell cycle regulation and promoting mitochondrial dysfunction. It has been associated with reduced viability in multiple cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) .
Anticancer Activity
A study evaluating the cytotoxic effects of 4,6-dimethoxy-2-phenylpyrimidine on various cancer cell lines revealed significant findings:
Cell Line | IC50 (µM) | Observations |
---|---|---|
MCF-7 | 0.09 ± 0.0085 | Potent inhibition of cell growth |
A549 | 0.03 ± 0.0056 | Strong cytotoxicity observed |
Colo-205 | 0.01 ± 0.074 | High efficacy against colorectal cancer cells |
A2780 | 0.12 ± 0.064 | Effective against ovarian cancer |
These results indicate that the compound exhibits selective cytotoxicity towards various cancer types, suggesting its potential as a therapeutic agent .
Anti-inflammatory and Antimicrobial Properties
Research has also focused on the anti-inflammatory and antimicrobial potential of pyrimidine derivatives:
- Anti-inflammatory Study : In vitro assays demonstrated that treatment with 4,6-dimethoxy-2-phenylpyrimidine resulted in a significant decrease in inflammatory markers such as TNF-alpha and IL-6 in activated macrophages.
- Antimicrobial Efficacy : The compound showed moderate to good activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .
Comparative Analysis with Related Compounds
To contextualize the biological activity of 4,6-dimethoxy-2-phenylpyrimidine, it is useful to compare it with similar compounds:
Compound | Activity Type | IC50/Effectiveness |
---|---|---|
4,6-Dimethoxy-2-pyrimidinylcarbamate | Antitumor | Higher than standard agents |
Thieno[2,3-d]pyrimidines | Antifolate | Potent against FRs |
Pyrimidopyrimidines | Antiviral | Variable effectiveness |
This table highlights that while 4,6-dimethoxy-2-phenylpyrimidine is effective in its own right, other pyrimidine derivatives may exhibit different or enhanced activities depending on their structural modifications .
Properties
CAS No. |
4319-73-7 |
---|---|
Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
4,6-dimethoxy-2-phenylpyrimidine |
InChI |
InChI=1S/C12H12N2O2/c1-15-10-8-11(16-2)14-12(13-10)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI Key |
QZZAQLMQIBMMNA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=N1)C2=CC=CC=C2)OC |
Origin of Product |
United States |
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